3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol
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Overview
Description
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is a fluorinated piperidine derivative Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes. These processes may use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The choice of reagents and conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a more saturated piperidine derivative .
Scientific Research Applications
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in altered biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypiperidine: A non-fluorinated analog with similar structural features.
3-fluoropyridine: Another fluorinated heterocycle with distinct chemical properties.
2,3,4,5,6-pentafluorobenzaldehyde: A highly fluorinated aromatic compound with different reactivity.
Uniqueness
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring.
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,2,3,3,4,5,6,6-octadeuterio-5-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
BZSUXEBLJMWFSV-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])O)([2H])F)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCC(C1O)F |
Origin of Product |
United States |
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